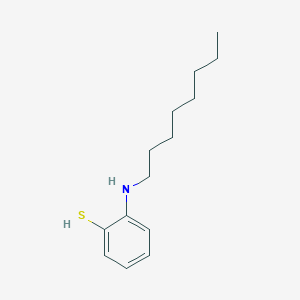
2-(Octylamino)benzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Octylamino)benzene-1-thiol is an organic compound that belongs to the class of aromatic thiols. Thiols, also known as mercaptans, are sulfur analogs of alcohols and contain a sulfhydryl (-SH) group attached to an aromatic ring. This compound is characterized by the presence of an octylamino group attached to the benzene ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylamino)benzene-1-thiol typically involves the introduction of the thiol group into an aromatic compound. One common method is the reaction of an aryl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea. The reaction proceeds via nucleophilic substitution, where the halide is replaced by the thiol group. The reaction conditions often require heating and the presence of a base to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of aromatic thiols, including this compound, may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide (H2S) or elemental sulfur. Catalysts such as aluminum chloride (AlCl3) are often used to enhance the reaction efficiency .
化学反応の分析
Types of Reactions
2-(Octylamino)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’).
Addition: Thiols can add to carbonyl compounds (aldehydes and ketones) to form thioacetals and thioketals.
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2) or iodine (I2) for oxidation to disulfides.
Reducing Agents: Zinc (Zn) and hydrochloric acid (HCl) for reduction of disulfides to thiols.
Major Products Formed
Disulfides: Formed from the oxidation of thiols.
Thioacetals and Thioketals: Formed from the addition of thiols to carbonyl compounds.
科学的研究の応用
2-(Octylamino)benzene-1-thiol has diverse applications in scientific research:
作用機序
The mechanism of action of 2-(Octylamino)benzene-1-thiol involves its ability to participate in thiol-disulfide exchange reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, which is essential in maintaining the redox balance within cells. This compound can also act as a nucleophile, attacking electrophilic centers in other molecules and forming new chemical bonds .
類似化合物との比較
2-(Octylamino)benzene-1-thiol can be compared with other aromatic thiols such as thiophenol and benzyl mercaptan. While all these compounds contain the thiol group, the presence of the octylamino group in this compound imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological molecules .
Similar Compounds
Thiophenol: An aromatic thiol with a simpler structure, lacking the octylamino group.
Benzyl Mercaptan: Contains a benzyl group attached to the thiol, differing in the nature of the substituent on the aromatic ring
特性
CAS番号 |
147838-34-4 |
|---|---|
分子式 |
C14H23NS |
分子量 |
237.41 g/mol |
IUPAC名 |
2-(octylamino)benzenethiol |
InChI |
InChI=1S/C14H23NS/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14(13)16/h7-8,10-11,15-16H,2-6,9,12H2,1H3 |
InChIキー |
WWVFTCMIXFBNNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1=CC=CC=C1S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


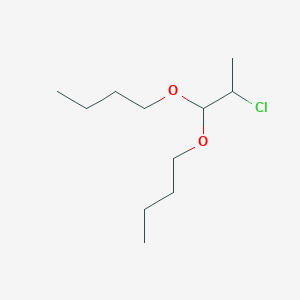
![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
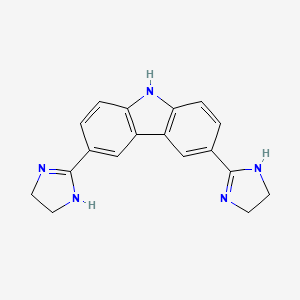
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)
![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
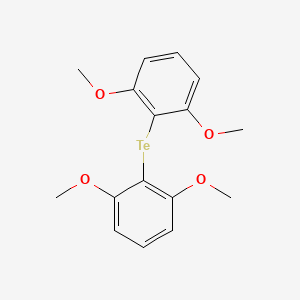
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
![2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)benzoic acid](/img/structure/B12561998.png)
![dimethyl (1R,2R)-4,8-dithiaspiro[2.5]octane-1,2-dicarboxylate](/img/structure/B12562005.png)


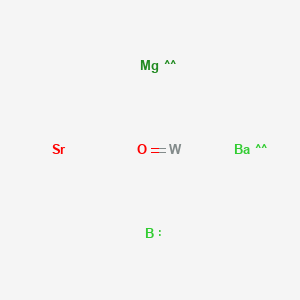
![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)
